3-(Furan-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile
Description
3-(Furan-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile is a heterocyclic nitrile derivative featuring a furan ring and a pyridine moiety.
Properties
Molecular Formula |
C12H8N2O2 |
|---|---|
Molecular Weight |
212.20 g/mol |
IUPAC Name |
3-(furan-2-yl)-3-oxo-2-pyridin-3-ylpropanenitrile |
InChI |
InChI=1S/C12H8N2O2/c13-7-10(9-3-1-5-14-8-9)12(15)11-4-2-6-16-11/h1-6,8,10H |
InChI Key |
YHVSFLLDJMKBBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(C#N)C(=O)C2=CC=CO2 |
Origin of Product |
United States |
Preparation Methods
Knoevenagel Condensation-Based Synthesis
The most commonly reported preparation route for 3-(Furan-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile involves the Knoevenagel condensation reaction between 3-(heteroaryl)-3-oxopropanenitriles and heteroaromatic aldehydes, catalyzed by L-proline under mild conditions.
- Reagents: 3-Oxo-3-(furan-2-yl)propanenitrile and pyridine-3-carboxaldehyde.
- Catalyst: L-proline (0.2 equivalents).
- Solvent: Ethanol (absolute or 80% aqueous).
- Conditions: Room temperature, stirring for 1–2 hours or overnight depending on substrate reactivity.
- Workup: Addition of cold water to precipitate the product, followed by filtration and recrystallization from ethanol-water mixtures.
This method yields the target compound as a solid precipitate with high purity and satisfactory yields, often exceeding 80% under optimized conditions.
Reaction Mechanism Highlights:
- L-proline acts as an organocatalyst facilitating the formation of an enamine intermediate from the 3-oxopropanenitrile.
- The aldehyde undergoes nucleophilic attack by the enamine, followed by dehydration to form the α,β-unsaturated nitrile product.
- The mild conditions preserve sensitive functional groups such as the furan ring.
Alternative Synthesis via Base-Mediated Condensation
An alternative approach involves the use of sodium hydride as a strong base to generate the active methylene intermediate from esters, followed by reaction with acetonitrile and subsequent hydrolysis and condensation steps.
- Sodium hydride (60%) is used to deprotonate the ester at elevated temperatures (~90 °C) in toluene.
- Acetonitrile is added dropwise to form the intermediate 3-oxo-propanenitrile derivative.
- Hydrolysis with dilute hydrochloric acid under controlled low temperature (below 5 °C) prevents decomposition.
- The crude product is purified by crystallization from methanol.
This method is more suitable for preparing the 3-oxo-propanenitrile intermediates, which can then be subjected to Knoevenagel condensation with pyridine-3-carboxaldehyde to afford the target compound.
Oxidative and Functional Group Transformation Steps
In some multistep syntheses, the this compound is obtained after further oxidation or functional group modifications:
- Use of Oxone (potassium peroxymonosulfate) as an oxidant in methanol-water mixtures under ice cooling to room temperature, facilitating selective oxidation without damaging heterocycles.
- Extraction and recrystallization steps to purify the final compound, often yielding white crystalline powders with melting points around 165 °C.
Data Tables Summarizing Preparation Conditions and Yields
| Method No. | Starting Materials | Catalyst/Base | Solvent | Temperature | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | 3-(Furan-2-yl)-3-oxopropanenitrile + pyridine-3-carboxaldehyde | L-proline (0.2 eq) | Ethanol (absolute or 80%) | Room temperature | 1–2 hours to overnight | 80–84 | Mild conditions, high selectivity |
| 2 | Ester + Acetonitrile | Sodium hydride (60%) | Toluene | 90 °C | ~30 minutes addition + hydrolysis | Not specified | Intermediate preparation step |
| 3 | Intermediate + Oxone (oxidant) | Oxone | Methanol-water | 0 °C to room temp | 4 hours | ~49 (over two steps) | Oxidative purification step |
Chemical Reactions Analysis
Types of Reactions
3-(Furan-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: Electrophilic substitution reactions can occur at the furan ring.
Common Reagents and Conditions
Oxidation: Potassium ferricyanide in an alkaline medium.
Reduction: Hydrogenation using palladium on carbon.
Substitution: Bromination using bromine or nitration using nitric acid.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Brominated or nitrated furan derivatives.
Scientific Research Applications
3-(Furan-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Furan-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile involves its interaction with various molecular targets. The furan and pyridine rings can engage in π-π stacking interactions with biological macromolecules, influencing their activity. Additionally, the nitrile group can form hydrogen bonds with active sites of enzymes, modulating their function .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related derivatives, focusing on substituent effects, molecular properties, and reported biological activities. Key analogs include:
Table 1: Structural and Functional Comparison
Substituent Effects
- Aromatic vs.
- Electron-Donating/Withdrawing Groups : Methoxy (OCH₃) and trifluoromethyl (CF₃) substituents modulate electronic properties. For example, the CF₃ group in enhances stability and lipophilicity, while OCH₃ in improves solubility .
- Heteroatom Influence : Thienyl (S) vs. furyl (O): Thiophene’s sulfur atom increases electron density and polarizability compared to furan, affecting reactivity in cross-coupling or redox reactions .
Physicochemical Properties
Biological Activity
3-(Furan-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, drawing from diverse research findings.
Structural Characteristics
The compound has the following structural formula:
- Molecular Formula : CHNO
- CAS Number : 62591-21-3
- Molecular Weight : 186.19 g/mol
Synthesis Methods
Synthesis of this compound typically involves multi-step reactions. Common methods include:
- Condensation Reactions : Involving furan and pyridine derivatives.
- Cyclization Processes : To form the furan and pyridine rings.
- Nitrile Formation : Via reaction of appropriate precursors under acidic or basic conditions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results suggest potential use in treating infections caused by resistant strains.
Anticancer Activity
The compound has shown promise in anticancer studies, particularly against human cancer cell lines. Notable findings include:
- Mechanism of Action : Induction of apoptosis in cancer cells through the activation of caspase pathways.
- Cell Lines Tested :
- HeLa (cervical cancer)
- MCF7 (breast cancer)
The compound was found to inhibit cell proliferation with IC values as low as 10 µM for certain cell lines.
Case Study 1: Antimicrobial Efficacy
A clinical study evaluated the efficacy of the compound against multidrug-resistant bacterial strains. The results indicated a significant reduction in bacterial load in treated groups compared to controls, highlighting its potential as a therapeutic agent.
Case Study 2: Cancer Cell Line Studies
In vitro studies on HeLa and MCF7 cells revealed that treatment with varying concentrations of the compound led to cell cycle arrest at the G1 phase and increased apoptosis markers, including Annexin V positivity.
Q & A
Basic Research Question
- NMR : ¹H/¹³C NMR identifies key functional groups (e.g., ketone at δ ~200 ppm for C=O, nitrile at δ ~110–120 ppm). Pyridine and furan protons appear as distinct aromatic signals (δ 7.0–9.0 ppm) .
- XRD : Single-crystal X-ray diffraction confirms spatial arrangement, particularly the dihedral angle between pyridine and furan rings (typically 45–60°) .
- FTIR : Strong absorption bands at ~2200 cm⁻¹ (C≡N), ~1700 cm⁻¹ (C=O) .
How can reaction mechanisms be validated for unexpected byproducts in synthesis?
Advanced Research Question
Unexpected byproducts (e.g., hydrolysis products or dimerization) require:
- Isolation via HPLC : Fraction collection followed by LC-MS to identify molecular weights.
- Kinetic studies : Monitor reaction progress using in-situ IR or Raman spectroscopy to detect intermediates. For example, a transient enolate intermediate may form during Knoevenagel condensation .
- Computational modeling : DFT calculations (e.g., Gaussian 16) predict transition states and energy barriers for side reactions .
What structure-activity relationships (SAR) are critical for modifying this compound’s bioactivity?
Advanced Research Question
Key modifications include:
- Electron-withdrawing groups (EWGs) : Fluorine substitution on the pyridine ring enhances lipophilicity (logP increase by ~0.5) and blood-brain barrier penetration .
- Steric effects : Bulkier substituents on the furan ring reduce enzymatic degradation (e.g., CYP3A4 metabolism) .
- Nitrile group replacement : Substituting -CN with -COOH decreases cytotoxicity but increases solubility (tested in HepG2 cells) .
Table 2 : SAR Trends
| Modification | Bioactivity Change | Application Example |
|---|---|---|
| Pyridine-F substitution | 2x increase in antimicrobial potency | Antifungal agents |
| Furan-OCH₃ substitution | Reduced hepatotoxicity | Neuroinflammation models |
What safety protocols are recommended for handling this compound?
Q. Methodological Guidance
- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (Category 2 skin/eye irritant) .
- Ventilation : Use fume hoods to avoid inhalation of dust/particulates (STOT SE3 classification) .
- Storage : Stable at room temperature in airtight containers; decomposition occurs >150°C, releasing HCN .
How should contradictions in spectral data (e.g., NMR shifts) be resolved?
Q. Data Analysis Challenge
- Solvent effects : DMSO-d₆ vs. CDCl₃ can shift pyridine proton signals by 0.3–0.5 ppm.
- Dynamic effects : Rotameric equilibria in the propanenitrile chain cause peak splitting; variable-temperature NMR (VT-NMR) at -40°C resolves this .
- Referencing : Cross-check with computed NMR (e.g., ACD/Labs or ChemDraw) to validate assignments .
What in vitro assays are suitable for evaluating biological activity?
Q. Biological Research Methodology
- Antimicrobial : Broth microdilution (MIC ≤ 16 µg/mL against S. aureus), with positive controls (e.g., ciprofloxacin) .
- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 IC₅₀ determination using arachidonic acid substrate) .
- Cytotoxicity : MTT assay in HEK293 cells (CC₅₀ > 100 µM indicates low toxicity) .
How can computational modeling predict binding modes with biological targets?
Q. Advanced Methodology
- Molecular docking (AutoDock Vina) : Dock the compound into COX-2 (PDB: 5KIR) to identify hydrogen bonds with Arg120 and hydrophobic interactions with Val523 .
- MD simulations (GROMACS) : 100-ns trajectories assess stability of the ligand-receptor complex (RMSD < 2.0 Å indicates stable binding) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
